ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound that belongs to the class of thiazinan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiazinan ring system, and finally the coupling with the benzoate moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate include other thiazinan derivatives and indole-based compounds. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C32H32N4O4S |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
ethyl 4-[[3-[2-(1,2-dimethylindol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C32H32N4O4S/c1-4-40-31(39)22-14-16-24(17-15-22)34-32-36(19-18-25-21(2)35(3)27-13-9-8-12-26(25)27)29(37)20-28(41-32)30(38)33-23-10-6-5-7-11-23/h5-17,28H,4,18-20H2,1-3H3,(H,33,38) |
InChI Key |
CCAFLUPZFDCVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3)CCC4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
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